1-[(4-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid
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Overview
Description
1-[(4-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid typically involves multi-step reactions starting from readily available starting materials. One common method involves the reaction of 4-chloropyridine with an appropriate indazole precursor under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process is designed to be cost-effective and environmentally friendly by minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
1-[(4-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1-[(4-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with nicotinic acetylcholine receptors, similar to other neonicotinoid compounds .
Comparison with Similar Compounds
Similar Compounds
Chlorantraniliprole: Another indazole derivative with similar structural features.
Thiacloprid: A neonicotinoid insecticide with a similar mechanism of action.
Indole Derivatives: Compounds with an indole ring structure that exhibit similar biological activities.
Uniqueness
1-[(4-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
920024-00-6 |
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Molecular Formula |
C14H10ClN3O2 |
Molecular Weight |
287.70 g/mol |
IUPAC Name |
1-[(4-chloropyridin-3-yl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C14H10ClN3O2/c15-11-5-6-16-7-9(11)8-18-12-4-2-1-3-10(12)13(17-18)14(19)20/h1-7H,8H2,(H,19,20) |
InChI Key |
MUBRFZPMCPUJIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=C(C=CN=C3)Cl)C(=O)O |
Origin of Product |
United States |
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